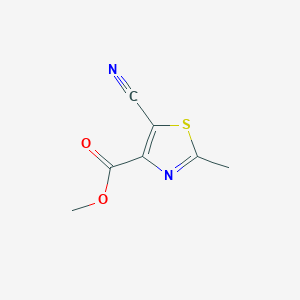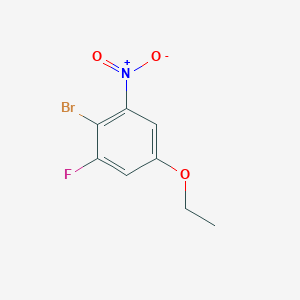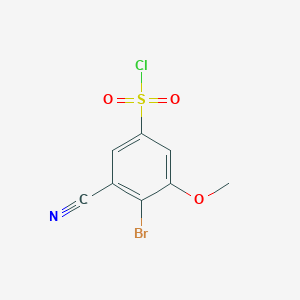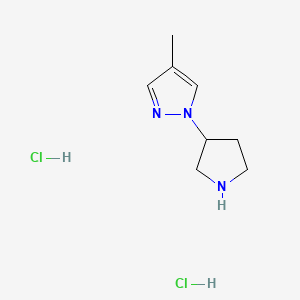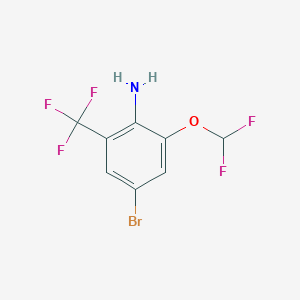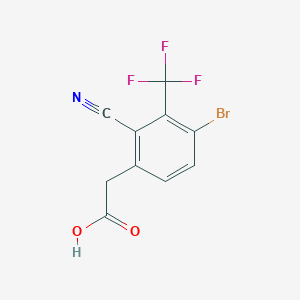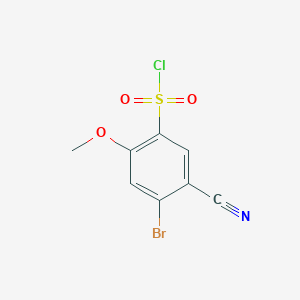
1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethanamine dihydrochloride
Vue d'ensemble
Description
1-Phenyl-2-(1H-1,2,3-triazol-1-yl)ethanamine dihydrochloride is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as PTE, and it is synthesized through a specific method that involves the use of various reagents and solvents. PTE has been shown to have a range of biochemical and physiological effects, and its mechanism of action is still being explored. In Additionally, we will consider future directions for research into PTE and its potential uses.
Applications De Recherche Scientifique
Drug Discovery
The triazole ring in 1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethanamine dihydrochloride is a common motif in pharmaceutical compounds due to its mimicry of the peptide bond and its ability to engage in hydrogen bonding. This compound can serve as a scaffold for developing new drugs with potential applications in treating various diseases. Its structural similarity to known pharmacophores allows it to interact with a wide range of biological targets .
Organic Synthesis
In organic chemistry, this compound can be utilized as a building block for the synthesis of more complex molecules. Its triazole ring can act as a directing group in catalytic reactions or as a ligand in metal-catalyzed cross-coupling reactions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds .
Polymer Chemistry
The compound’s robustness and stability under a range of conditions make it suitable for incorporation into polymers. It can be used to create novel materials with enhanced properties such as increased thermal stability, mechanical strength, and chemical resistance .
Supramolecular Chemistry
Due to its ability to form hydrogen bonds, 1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethanamine dihydrochloride can be employed in the design of supramolecular structures. These structures have applications in the development of molecular machines, sensors, and self-assembling materials .
Bioconjugation
The compound’s reactive groups make it an excellent candidate for bioconjugation techniques. It can be used to attach biomolecules to various surfaces or to each other, which is useful in creating targeted drug delivery systems, diagnostic tools, and biocompatible materials .
Fluorescent Imaging
Triazole derivatives are known for their fluorescent properties. This compound could potentially be modified to serve as a fluorescent probe in imaging applications, aiding in the visualization of biological processes and the diagnosis of diseases .
Materials Science
The inherent stability of the triazole ring allows for the development of materials that can withstand harsh conditions. This compound could be used to synthesize materials with specific electronic, optical, or magnetic properties, which are valuable in various technological applications .
Corrosion Inhibition
In the field of industrial applications, derivatives of this compound can act as corrosion inhibitors, particularly for copper alloys. This is crucial for extending the life of metal components in machinery and infrastructure .
Mécanisme D'action
Target of Action
The primary target of 1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethanamine dihydrochloride is the Carbonic Anhydrase-II enzyme . This enzyme plays a crucial role in maintaining pH balance in the body by catalyzing the reversible hydration of carbon dioxide.
Mode of Action
The compound interacts with its target, the Carbonic Anhydrase-II enzyme, by binding directly to the active site residues of the enzyme . The presence of a polar group at the 1H-1,2,3-triazole substituted phenyl ring in this compound contributes to its overall activity .
Biochemical Pathways
The compound’s interaction with the Carbonic Anhydrase-II enzyme affects the enzyme’s ability to catalyze the hydration of carbon dioxide. This can have downstream effects on various biochemical pathways, particularly those involved in maintaining pH balance and fluid balance in the body .
Pharmacokinetics
Similar compounds have been shown to possess drug-like properties
Result of Action
The compound’s interaction with the Carbonic Anhydrase-II enzyme results in the inhibition of the enzyme’s activity . This can lead to changes in pH and fluid balance within the body. The specific molecular and cellular effects of this action would depend on the extent of enzyme inhibition and the physiological context in which it occurs.
Action Environment
The efficacy and stability of 1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethanamine dihydrochloride can be influenced by various environmental factors. For instance, the compound’s inhibitory activity can be affected by the presence of other molecules that compete for binding to the Carbonic Anhydrase-II enzyme Additionally, factors such as pH and temperature could potentially affect the compound’s stability and efficacy
Propriétés
IUPAC Name |
1-phenyl-2-(triazol-1-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4.2ClH/c11-10(8-14-7-6-12-13-14)9-4-2-1-3-5-9;;/h1-7,10H,8,11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBBQUBLBHKROJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2C=CN=N2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



